molecular formula C18H13N3O4 B4434364 N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide

N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide

Cat. No. B4434364
M. Wt: 335.3 g/mol
InChI Key: BNYHZXOZBYNJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Fura-2 AM and is a fluorescent calcium indicator that has been widely used in scientific research.

Mechanism of Action

Fura-2 AM works by binding to calcium ions, causing a change in its fluorescence properties. When Fura-2 AM binds to calcium ions, its fluorescence emission shifts from 510 nm to 340 nm. This shift in fluorescence emission can be measured using a fluorescence microscope, allowing researchers to monitor changes in intracellular calcium levels.
Biochemical and Physiological Effects
Fura-2 AM has been shown to have minimal effects on cellular processes, making it an ideal calcium indicator. Fura-2 AM has been used to study the effects of various drugs on intracellular calcium levels, providing valuable insights into drug mechanisms of action. Additionally, Fura-2 AM has been used to study the effects of calcium signaling on cellular processes, including apoptosis and gene expression.

Advantages and Limitations for Lab Experiments

Fura-2 AM has several advantages for lab experiments. It is a highly sensitive and specific calcium indicator that can be used to monitor changes in intracellular calcium levels in real-time. Additionally, Fura-2 AM has minimal effects on cellular processes, making it an ideal calcium indicator. However, Fura-2 AM has some limitations. It requires expertise in organic chemistry to synthesize, and its use requires specialized equipment, including a fluorescence microscope.

Future Directions

There are several future directions for the use of Fura-2 AM in scientific research. One area of research is the development of new fluorescent calcium indicators with improved sensitivity and specificity. Additionally, Fura-2 AM can be used in combination with other fluorescent indicators to monitor changes in multiple cellular processes simultaneously. Furthermore, Fura-2 AM can be used in high-throughput screening assays to identify new drugs that target calcium signaling pathways. Overall, Fura-2 AM has significant potential for use in scientific research, and its applications are likely to expand in the future.
Conclusion
In conclusion, Fura-2 AM is a fluorescent calcium indicator that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of Fura-2 AM is a complex process that requires expertise in organic chemistry. Fura-2 AM is widely used as a fluorescent calcium indicator in scientific research, allowing researchers to monitor changes in intracellular calcium levels in real-time. Fura-2 AM has several advantages for lab experiments, including its high sensitivity and specificity. However, it also has some limitations, including the need for specialized equipment. Overall, Fura-2 AM has significant potential for use in scientific research, and its applications are likely to expand in the future.

Scientific Research Applications

Fura-2 AM is widely used as a fluorescent calcium indicator in scientific research. Calcium is an important ion that plays a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and gene expression. Fura-2 AM is used to measure changes in intracellular calcium levels in real-time, providing valuable insights into cellular processes. Fura-2 AM has been used in various fields, including neuroscience, cardiology, and cancer research.

properties

IUPAC Name

N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c1-11-14(8-10-23-11)16(22)19-13-6-4-12(5-7-13)17-20-21-18(25-17)15-3-2-9-24-15/h2-10H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYHZXOZBYNJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide
Reactant of Route 2
Reactant of Route 2
N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide
Reactant of Route 3
Reactant of Route 3
N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide
Reactant of Route 4
Reactant of Route 4
N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide
Reactant of Route 5
Reactant of Route 5
N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide
Reactant of Route 6
N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.